2\',3\',5\'-Tri-O-acetylinosine

Quality Control Pharmaceutical Intermediate HPLC

2',3',5'-Tri-O-acetylinosine is the optimal peracetylated inosine for synthesizing 6-substituted purine riboside libraries. Unlike unprotected inosine—insoluble in non-polar organic solvents—its three acetyl esters remain stable during C6 activation with pyridinium chloride intermediates, enabling direct conversion to 6-bromo, 6-chloro, 6-amino, and 6-alkoxy derivatives in a unified reaction manifold. This divergent platform is essential for medicinal chemistry programs targeting purinergic signaling and antiviral nucleoside analogs. Also serves as Ribavirin Impurity 14 reference standard for pharmaceutical QC. Industrial-grade procurement specifications: HPLC purity ≥98.0%, loss on drying ≤1.0%, residue on ignition ≤0.2%, heavy metals ≤20 ppm, melting point 234–236°C.

Molecular Formula C16H18N4O8
Molecular Weight 394.34 g/mol
Cat. No. B12348099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2\',3\',5\'-Tri-O-acetylinosine
Molecular FormulaC16H18N4O8
Molecular Weight394.34 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=NC3C2=NC=NC3=O)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10-13,16H,4H2,1-3H3
InChIKeyBACCMTOCOOUBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3',5'-Tri-O-acetylinosine: A Critical Nucleoside Intermediate for 6-Substituted Purine Synthesis


2',3',5'-Tri-O-acetylinosine (CAS: 3181-38-2, C₁₆H₁₈N₄O₈, MW: 394.34) is a peracetylated derivative of inosine in which the three hydroxyl groups (2', 3', and 5') of the ribose moiety are protected by acetyl esters . This compound functions primarily as a protected synthetic intermediate enabling regioselective modifications at the C6 position of the purine base while maintaining sugar moiety stability. Its molecular identity is characterized by a melting point of 234-236°C and predicted density of 1.62±0.1 g/cm³ .

Why 2',3',5'-Tri-O-acetylinosine Cannot Be Substituted with Unprotected Inosine or Alternative Protected Intermediates


Generic substitution of 2',3',5'-Tri-O-acetylinosine with unprotected inosine or alternative protected derivatives fails for specific chemical and practical reasons. Inosine is insufficiently soluble in non-polar organic solvents required for many nucleophilic substitution reactions at the C6 position . In contrast, alternative sugar-protecting group strategies such as isopropylidene acetals or silyl ethers require orthogonal protection/deprotection steps that introduce additional synthetic complexity and may be incompatible with acidic or basic C6 substitution conditions. The acetyl protecting groups of 2',3',5'-Tri-O-acetylinosine are stable under the mild conditions typically employed for C6 activation (e.g., with 4-ClPC₆H₄OPOCl₂ in pyridine), enabling direct conversion to 6-substituted purine ribosides without protecting group migration or premature cleavage [1].

Quantitative Evidence for 2',3',5'-Tri-O-acetylinosine: Purity Specifications, Physical Properties, and Synthetic Efficiency


2',3',5'-Tri-O-acetylinosine Purity Specification: HPLC ≥98.0% from Industrial-Scale Suppliers

Procurement-grade 2',3',5'-Tri-O-acetylinosine from industrial-scale manufacturers is supplied with a documented HPLC purity specification of ≥98.0%, along with defined acceptance criteria for loss on drying (≤1.0%), residue on ignition (≤0.2%), and heavy metals (≤20 ppm) [1]. This contrasts with generic catalog offerings from research chemical vendors that report 'typical' purity of 95% without batch-specific certificate of analysis guarantees .

Quality Control Pharmaceutical Intermediate HPLC

Melting Point Specification as an Identity and Purity Indicator: 234-236°C

The melting point of 2',3',5'-Tri-O-acetylinosine is consistently reported across multiple authoritative databases as 234-236°C . This narrow melting range (2°C) is characteristic of a well-defined crystalline solid with high chemical purity. Procurement specifications from industrial suppliers include this parameter as a critical identity test to distinguish the fully acetylated derivative from partially acetylated inosine analogs (e.g., 5'-O-acetylinosine or 2',3'-di-O-acetylinosine) which exhibit substantially different melting behavior.

Quality Control Analytical Characterization Pharmaceutical Intermediate

Three Divergent 6-Substituted Nucleoside Analogs Accessible from a Single Protected Intermediate

The synthetic versatility of 2',3',5'-Tri-O-acetylinosine is demonstrated by its direct conversion to three distinct nucleoside analogs in a single publication: acetyl-protected 6-bromopurine riboside, 6-chloropurine riboside, and N⁶,N⁶-dimethyladenosine [1]. The reaction utilizes hexamethylphosphorous triamide (HMPT) and the identity of the halide electrophile (CBr₄, CCl₄, or N-halosuccinimide) determines which product is obtained as the major species. This divergent synthetic platform is not accessible using unprotected inosine due to solubility and chemoselectivity limitations.

Nucleoside Synthesis Medicinal Chemistry Synthetic Efficiency

Compatibility with Pyridinium Activation for 6-Amino and 6-Alkoxy Purine Derivatives

Treatment of 2',3',5'-Tri-O-acetylinosine with 4-ClPC₆H₄OPOCl₂ in dry pyridine at room temperature generates a fluorescent N-[9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purin-6-yl]pyridinium chloride intermediate [1]. This activated species undergoes facile displacement with amine nucleophiles (methylamine, piperidine) to yield 6-amino-9-(β-D-2',3',5'-tri-O-acetylribofuranosyl)purine, or with alkoxide nucleophiles (methoxide, ethoxide) to yield the corresponding 6-methoxy and 6-ethoxy purine nucleoside derivatives. The acetyl protecting groups remain intact throughout this activation-displacement sequence.

Nucleoside Synthesis Purine Nucleoside C6 Functionalization

Industrial Supplier Specification: Loss on Drying ≤1.0% and Residue on Ignition ≤0.2%

Industrial procurement specifications for 2',3',5'-Tri-O-acetylinosine include loss on drying (LOD) ≤1.0% and residue on ignition (ROI) ≤0.2%, in addition to HPLC purity ≥98.0% and heavy metals ≤20 ppm [1]. These supplementary specifications are not typically provided by research chemical suppliers, where the material is sold solely on the basis of chromatographic purity. The LOD specification ensures that the material has been adequately dried and that the reported mass corresponds accurately to the active compound rather than residual solvent or water.

Pharmaceutical Intermediates Quality Specifications Procurement

Predicted Physicochemical Parameters Support Organic Solvent Compatibility for Synthesis

2',3',5'-Tri-O-acetylinosine exhibits predicted physicochemical parameters consistent with enhanced solubility in organic solvents relative to unprotected inosine: boiling point 620.7±65.0 °C (predicted), density 1.62±0.1 g/cm³ (predicted), and pKa 2.96±0.20 (predicted) . Reported solubility includes limited solubility in methanol and water, with complete solubility in ammonium hydroxide . In contrast, unprotected inosine is highly soluble in water but poorly soluble in most organic solvents, severely limiting its utility in non-aqueous synthetic transformations.

Physicochemical Properties Solubility Synthetic Planning

Optimal Application Scenarios for 2',3',5'-Tri-O-acetylinosine Based on Differentiated Evidence


Synthesis of 6-Substituted Purine Ribosides for Antiviral and Antitumor Lead Generation

2',3',5'-Tri-O-acetylinosine serves as the optimal starting material for synthesizing diverse 6-substituted purine riboside libraries due to its demonstrated conversion to 6-bromo, 6-chloro, and N⁶,N⁶-dimethylamino derivatives under a unified reaction manifold [1]. The acetyl protecting groups remain stable during C6 activation with pyridinium chloride intermediates, enabling subsequent displacement with amine or alkoxide nucleophiles to yield 6-amino and 6-alkoxy purine nucleosides [2]. This divergent synthetic platform is particularly valuable in medicinal chemistry programs targeting purinergic signaling pathways and antiviral nucleoside analogs where C6 substitution directly modulates target engagement [1].

Glucosylation at N1 for Synthesis of Cyclic IDP-Ribose Analogs

Direct coupling of 1-α-bromoglucose with 2',3',5'-Tri-O-acetylinosine enables stereospecific insertion of a sugar moiety at the N1 position of inosine, yielding 1-(β-D-glucosyl)-inosine [3]. This intermediate is specifically required as a starting substrate for the synthesis of glucosylated analogs of cyclic IDP-ribose, an important second messenger involved in calcium signaling. Alternative unprotected or differently protected inosine derivatives would not provide the requisite N1 regioselectivity or glycosidic bond stereochemistry for this transformation.

Procurement for Pharmaceutical Intermediate Manufacturing with Full Analytical Specification Compliance

For industrial-scale production of drug substance intermediates, procurement of 2',3',5'-Tri-O-acetylinosine from qualified suppliers providing HPLC purity ≥98.0%, loss on drying ≤1.0%, residue on ignition ≤0.2%, and heavy metals ≤20 ppm is essential [4]. These comprehensive specifications support regulatory documentation requirements for pharmaceutical development and reduce the analytical burden on incoming quality control. The melting point specification of 234-236°C provides a rapid identity confirmation test that distinguishes the fully acetylated derivative from partially acetylated impurities .

Reference Standard for Ribavirin Impurity Analysis in Pharmaceutical Quality Control

2',3',5'-Tri-O-acetylinosine (also designated as Ribavirin Impurity 14 or Triacetylinosine) is utilized as a reference standard for impurity profiling in ribavirin drug substance and drug product quality control . Its well-defined purity specifications (≥98.0% by HPLC) and characterized physical properties (melting point 234-236°C) make it suitable for method validation, system suitability testing, and quantification of related impurities in ribavirin manufacturing processes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2\',3\',5\'-Tri-O-acetylinosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.